Multifloroside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Multifloroside is a naturally occurring secoiridoid glycoside found in various plants, particularly in the Oleaceae family. It has garnered significant attention due to its diverse biological and pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties .

准备方法

Synthetic Routes and Reaction Conditions: Multifloroside can be synthesized through several chemical routes, often involving the glycosylation of iridoid precursors. The reaction conditions typically include the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of glycosidic bonds .

Industrial Production Methods: Industrial production of this compound primarily relies on extraction from natural sources, such as Jasminum multiflorum and other Oleaceae plants. The extraction process involves solvent extraction, followed by purification using chromatographic techniques .

化学反应分析

Types of Reactions: Multifloroside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alcohols, aldehydes, and substituted glycosides .

科学研究应用

Multifloroside, a naturally occurring secoiridoid, has demonstrated potential anticancer activities, specifically in human epidermoid carcinoma cells . Research indicates that it can suppress proliferation and colony formation in A431 cells .

This compound as an Anticancer Agent

Inhibitory Effects on Cell Proliferation: this compound has been shown to inhibit the proliferative ability of A431 cells. In a colony formation assay, A431 cells treated with this compound at concentrations of 200 and 100 µM, as well as gefitinib (25 µM), showed complete suppression of cell colony formation . Concentrations of 50 and 25 µM of this compound resulted in fewer and smaller colonies in a concentration-dependent manner compared to the control group .

Effects on Cell Cycle and Reactive Oxygen Species (ROS): this compound's anticancer effect may be related to cell-cycle arrest and increased ROS production and mitochondrial membrane potential (MMP) in A431 cells . this compound induces S cell cycle arrest, increases ROS levels, and elevates MMP in human epidermoid carcinoma cells . Treatment with this compound at high concentrations (50 and 100 μM) significantly increased fluorescence intensity, indicating ROS production .

Activity Against A431 Cells: this compound displays the highest inhibitory activity against A431 cells compared to other secoiridoids . Its structure-activity relationships suggest that the o-hydroxy-p-hydroxy-phenylethyl group may contribute to its anticancer activity .

Supporting Evidence

Mahonia aquifolium, a plant with potential anticancer effects, has been studied alongside doxorubicin in lung cell models, showing stimulating antiproliferative results . M. aquifolium extract activated apoptosis, modulated the cell cycle, and decreased the invasion process .

Seeds of Pharbitis nil have been used in East Asia to treat inflammation and cancer and have demonstrated antiproliferative effects in cell models of colorectal cancer . The extract modulates the cell cycle and induces apoptosis, with changes in the RAS/ERK and AKT/mTOR pathways .

Other Activities

作用机制

Multifloroside exerts its effects through several mechanisms:

Anti-Cancer Activity: It induces cell cycle arrest in the S-phase, increases reactive oxygen species (ROS) production, and enhances mitochondrial membrane potential (MMP).

Anti-Inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators.

Antiviral Activity: It reduces viral replication by targeting specific viral proteins and cellular pathways.

相似化合物的比较

Multifloroside is often compared with other secoiridoid glycosides, such as:

- 10-Hydroxyoleoside 11-Methyl Ester

- 10-Hydroxyoleoside Dimethyl Ester

- 10-Hydroxyligustroside

Uniqueness: this compound stands out due to its higher potency in inhibiting cancer cell proliferation and its ability to induce selective anti-cancer effects .

生物活性

Multifloroside, a secoiridoid glycoside derived from various plants, has garnered attention for its potential biological activities, particularly in cancer research. This article delves into the biological activity of this compound, highlighting its anti-cancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes an o-hydroxy-p-hydroxy-phenylethyl group. This structural feature is believed to play a significant role in its biological activity, particularly its anti-cancer effects against specific cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells .

Inhibition of Cell Proliferation

Research indicates that this compound exhibits potent anti-cancer properties by inhibiting cell proliferation and colony formation in A431 cells. In a study, this compound was shown to significantly suppress colony formation at concentrations as low as 25 µM, with complete inhibition observed at higher concentrations (100 µM and above) . The results are summarized in Table 1.

| Concentration (µM) | Colony Formation (%) |

|---|---|

| Control | 100 |

| 25 | 84.62 |

| 50 | 75.87 |

| 100 | 12.44 |

| 200 | 7.21 |

Cell Cycle Arrest

This compound induces S-phase cell cycle arrest in A431 cells. Flow cytometry analysis revealed that treatment with this compound increased the percentage of cells in the S phase from 28.55% (control) to as high as 55.30% at the highest concentration tested (200 µM) . This contrasts with gefitinib, which predominantly arrests cells in the G0/G1 phase.

Reactive Oxygen Species (ROS) Production

The compound also enhances intracellular ROS production, which is critical for its anti-cancer effects. A significant increase in ROS levels was noted with this compound treatment at concentrations of 50 µM and 100 µM, indicating a dose-dependent response . The relationship between ROS production and cell viability is illustrated in Table 2.

| Concentration (µM) | ROS Production (Relative Fluorescence Units) |

|---|---|

| Control | Baseline |

| 25 | Moderate Increase |

| 50 | Significant Increase |

| 100 | High Increase |

The mechanisms underlying the anti-cancer effects of this compound include:

- Cell Cycle Modulation : By inducing S-phase arrest, this compound disrupts the normal progression of the cell cycle, leading to reduced proliferation.

- Increased Mitochondrial Membrane Potential (MMP) : Treatment with this compound has been associated with an increase in MMP, which may contribute to its cytotoxic effects on cancer cells .

- Induction of Apoptosis : Although low concentrations do not significantly induce apoptosis, higher concentrations may trigger apoptotic pathways through ROS generation .

Case Studies and Clinical Relevance

Several studies have explored the therapeutic potential of this compound:

- Study on A431 Cells : A systematic investigation demonstrated that this compound effectively inhibits cell growth and induces S-phase arrest while increasing ROS production .

- Combination Therapies : Research on combining this compound with other chemotherapeutic agents like doxorubicin suggests enhanced efficacy and reduced toxicity, highlighting its potential in synergistic cancer therapies .

属性

分子式 |

C32H38O16 |

|---|---|

分子量 |

678.6 g/mol |

IUPAC 名称 |

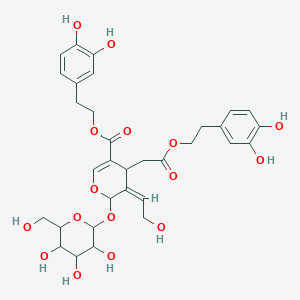

2-(3,4-dihydroxyphenyl)ethyl (5Z)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-(2-hydroxyethylidene)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C32H38O16/c33-8-5-18-19(13-26(39)44-9-6-16-1-3-21(35)23(37)11-16)20(30(43)45-10-7-17-2-4-22(36)24(38)12-17)15-46-31(18)48-32-29(42)28(41)27(40)25(14-34)47-32/h1-5,11-12,15,19,25,27-29,31-38,40-42H,6-10,13-14H2/b18-5- |

InChI 键 |

OEWYUGADRFSLPO-DVZOWYKESA-N |

手性 SMILES |

C1=CC(=C(C=C1CCOC(=O)CC\2C(=COC(/C2=C\CO)OC3C(C(C(C(O3)CO)O)O)O)C(=O)OCCC4=CC(=C(C=C4)O)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1CCOC(=O)CC2C(=COC(C2=CCO)OC3C(C(C(C(O3)CO)O)O)O)C(=O)OCCC4=CC(=C(C=C4)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。